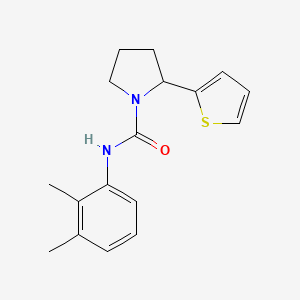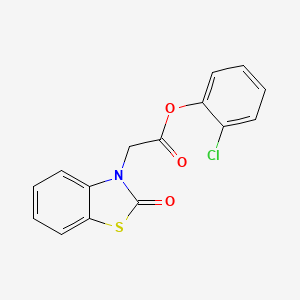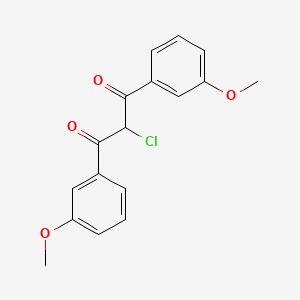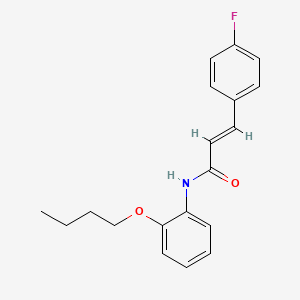
N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide
Overview
Description
N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes such as pain, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic applications in various diseases.
Mechanism of Action
N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide selectively inhibits FAAH, which is responsible for breaking down endocannabinoids such as anandamide. By inhibiting FAAH, N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide increases the levels of endocannabinoids in the body, leading to potential therapeutic effects. Endocannabinoids act on cannabinoid receptors in the body, which are involved in various physiological processes such as pain, mood, and appetite.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide has been shown to increase the levels of anandamide in the body, leading to potential therapeutic effects. Anandamide is an endocannabinoid that acts on cannabinoid receptors in the body. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. In addition, N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide has been shown to have anti-inflammatory and anti-tumor effects.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be scaled up for large-scale production. It has also been extensively studied for its potential therapeutic applications in various diseases. However, there are also limitations to using N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide in lab experiments. It is a selective inhibitor of FAAH, which means that it may not have the same effects as other endocannabinoid modulators. In addition, the effects of N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide may vary depending on the dose and route of administration.
Future Directions
There are several future directions for the study of N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide. One area of research is the potential therapeutic applications of N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide in various diseases. It has shown promise in animal models for the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another area of research is the development of new FAAH inhibitors with improved potency and selectivity. In addition, the effects of N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide on the endocannabinoid system and other physiological processes need to be further studied to fully understand its potential therapeutic applications.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. In addition, N-(2,3-dimethylphenyl)-2-(2-thienyl)-1-pyrrolidinecarboxamide has been shown to have anti-inflammatory and anti-tumor effects.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-thiophen-2-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-6-3-7-14(13(12)2)18-17(20)19-10-4-8-15(19)16-9-5-11-21-16/h3,5-7,9,11,15H,4,8,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXVXBKOLKHOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCCC2C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dimethylphenyl)-2-(thiophen-2-YL)pyrrolidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-ethyl-5,6-dimethyl-2-[(3-phenyl-2-propen-1-yl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4794237.png)
![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B4794239.png)

![N-(5-{3-[(4-bromobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4794252.png)

![ethyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4794257.png)

![1-[2-(2,4-difluorophenoxy)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4794288.png)
![(5-{4-[(4-chlorophenyl)thio]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4794294.png)
![2-[isopropyl(phenyl)amino]-2-oxoethyl (2,4-dichlorophenoxy)acetate](/img/structure/B4794302.png)
![5-bromo-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B4794308.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4794318.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4794323.png)